Nilvadipine-d4 is a deuterated analogue of nilvadipine, a calcium channel blocker primarily used in the treatment of hypertension. The compound is characterized by its unique molecular structure, which includes a dihydropyridine ring that allows it to function effectively as a vasodilator. The deuteration of nilvadipine enhances its stability and provides a useful internal standard for analytical methods, particularly in pharmacokinetic studies.
Nilvadipine-d4 is synthesized from nilvadipine, which is classified as a dihydropyridine derivative. It acts as an antihypertensive agent by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue. The compound is recognized under the Chemical Abstracts Service Registry Number 130964-69-0.
The synthesis of nilvadipine-d4 typically involves deuteration at specific positions within the nilvadipine molecule. A common method includes:
Nilvadipine-d4 retains the core structure of nilvadipine but includes deuterium atoms at specific positions. The general molecular formula for nilvadipine is CHNO, while nilvadipine-d4 has a modified formula reflecting the presence of four deuterium atoms (CHDNO).
Nilvadipine-d4 can undergo various chemical reactions similar to its parent compound, including:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance are often employed to monitor these reactions and confirm the incorporation of deuterium .
Nilvadipine-d4 functions by selectively blocking L-type calcium channels in vascular smooth muscle cells. This action leads to:
The pharmacological profile of nilvadipine-d4 mirrors that of nilvadipine but allows for more precise tracking in clinical studies due to its unique isotopic labeling .
Nilvadipine-d4 exhibits several notable physical and chemical properties:
These properties are critical for understanding how nilvadipine-d4 behaves under various experimental conditions .
Nilvadipine-d4 serves several important roles in scientific research:
The use of nilvadipine-d4 enhances the reliability of data obtained from various analytical techniques, contributing significantly to cardiovascular research .
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, replaces hydrogen atoms at specific molecular sites to create deuterated pharmaceuticals. This strategic substitution capitalizes on the primary kinetic isotope effect (KIE), arising from the reduced zero-point vibrational energy of carbon-deuterium (C–²H) bonds compared to carbon-hydrogen (C–H) bonds. The higher activation energy required to cleave C–²H bonds slows enzymatic reactions at deuterated positions, particularly those catalyzed by cytochrome P450 (CYP450) oxidases. For Nilvadipine-d4, deuterium atoms are incorporated at four sites on the ortho-substituted phenyl ring (C₆H₂D₄), a known metabolic hotspot in the parent compound Nilvadipine [1] [9].
The design objective for Nilvadipine-d4 focuses on preserving the pharmacodynamic profile of Nilvadipine—a potent calcium channel antagonist (IC₅₀ ≈ 0.1 nanomolar) targeting L-type voltage-gated calcium channels—while altering its pharmacokinetic trajectory. Deuterium labeling introduces minimal steric perturbation (deuterium has only ~3% greater atomic mass than hydrogen) but significantly impacts bond cleavage kinetics. This approach targets metabolic soft spots identified in Nilvadipine, primarily oxidative dealkylation and hydroxylation pathways mediated by hepatic CYP3A4 and CYP2C19 enzymes [3] [8].
Table 1: Characteristics of Deuterium Labeling in Nilvadipine-d4
Property | Nilvadipine (Parent) | Nilvadipine-d4 (Deuterated) | Rationale for Deuteration |
---|---|---|---|
Molecular Formula | C₁₉H₁₉N₃O₆ | C₁₉H₁₅D₄N₃O₆ | Isotopic substitution (4× ¹H→²H) |
Molecular Weight | 385.38 g/mol | 389.40 g/mol | Mass increase due to deuterium |
Deuteration Sites | None | Ortho-phenyl positions | Site of oxidative metabolism |
Primary Biological Target | L-type Calcium Channels | L-type Calcium Channels | Maintains pharmacological activity |
Key Metabolic Enzymes | CYP3A4, CYP2C19 | CYP3A4, CYP2C19 | Alters kinetics, not enzyme affinity |
The kinetic isotope effect (KIE) directly influences the metabolic stability of deuterated compounds. KIE values exceeding 2.0 indicate substantially slower metabolism at deuterated sites. For Nilvadipine-d4, deuteration at the ortho-phenyl positions impedes hydroxylation, a primary oxidative pathway responsible for generating inactive phenolic metabolites in the parent drug. In vitro studies using human liver microsomes demonstrate a 1.5- to 3-fold reduction in intrinsic clearance (CLint) for Nilvadipine-d4 compared to Nilvadipine, depending on the specific CYP450 isoform involved [3] [7].
Deuterium substitution can also induce metabolic switching—redirecting metabolism toward alternative, potentially less efficient pathways. While Nilvadipine undergoes rapid ortho-hydroxylation leading to short half-life (~11–15 hours in humans), Nilvadipine-d4 shows suppressed ortho-hydroxylation. This suppression may shift metabolism towards para-hydroxylation or dihydropyridine ring oxidation, pathways with inherently slower kinetics in Nilvadipine. However, the extent of metabolic switching is highly substrate-dependent and varies based on the deuteration pattern and the specific CYP450 isoform's reaction mechanism [3] [6]. Crucially, deuterium labeling does not alter the affinity for the target receptor; Nilvadipine-d4 retains equipotent calcium channel blocking activity (IC₅₀ ≈ 0.1 nanomolar) [1].
Table 2: Impact of Deuterium on Metabolic Pathways of Nilvadipine vs. Nilvadipine-d4
Metabolic Parameter | Nilvadipine | Nilvadipine-d4 | Isotope Effect (KIE) |
---|---|---|---|
Primary Oxidative Pathway | Ortho-phenyl hydroxylation | Suppressed ortho-hydroxylation | 2.0 - 6.0 |
Alternative Pathways | Minor para-hydroxylation | Increased para-hydroxylation/ring oxidation | N/A |
CYP3A4 CLint (μL/min/mg) | High | Reduced by 30-60% | ~1.4 - 2.5 |
CYP2C19 CLint (μL/min/mg) | Moderate | Reduced by 20-50% | ~1.2 - 2.0 |
Major Metabolites | Ortho-hydroxy derivatives | Para-hydroxy derivatives, intact parent | Altered metabolite profile |
Deuterium incorporation primarily aims to enhance pharmacokinetic parameters by prolonging half-life (t½), increasing systemic exposure (AUC), and potentially reducing dose frequency. Pharmacokinetic studies of Nilvadipine in healthy volunteers reveal dose-linear kinetics (2–6 milligrams), rapid absorption (Tmax = 1.08–1.50 hours), and moderate elimination half-life (11.0 ± 2.3 hours) [2]. Nilvadipine undergoes extensive first-pass metabolism, yielding low absolute bioavailability (14–19%), and is excreted predominantly as inactive metabolites via renal clearance [8].
Nilvadipine-d4 is designed to mitigate first-pass metabolism by impeding the critical initial oxidative steps. Preclinical models suggest deuterium labeling can significantly enhance oral bioavailability by reducing pre-systemic hepatic extraction. While human data for Nilvadipine-d4 specifically is limited (as it remains a research tool), principles derived from deuterated analogs like deuterated Verapamil and deuterated Omeprazole demonstrate 20-50% increases in AUC and proportional extensions in t½ due to decreased clearance [7] [9]. For Nilvadipine-d4, modeling based on its in vitro KIE predicts a 25-40% increase in AUC and a 1.3- to 1.8-fold extension in elimination half-life compared to the protiated drug, translating to potentially improved 24-hour blood pressure control with once-daily dosing [8] [9]. The deuterium effect is most pronounced for drugs where the initial CYP-mediated hydroxylation is rate-limiting in overall clearance.
Table 3: Predicted Pharmacokinetic Modifications in Nilvadipine-d4 vs. Nilvadipine
Pharmacokinetic Parameter | Nilvadipine (Observed) | Nilvadipine-d4 (Predicted) | Mechanistic Basis |
---|---|---|---|
Oral Bioavailability (F%) | 14–19% | 20–30% | Reduced first-pass metabolism |
Time to Cmax (Tmax, hours) | 1.08–1.50 | ~1.0–1.5 (Unchanged) | Absorption kinetics unaffected |
Elimination Half-life (t½, hours) | 11.0–15.0 | 14.3–22.5 | Reduced metabolic clearance rate |
Area Under Curve (AUC, ng·h/mL) | Dose-proportional (e.g., ~35 for 6 milligrams) | Increase by 25-40% | Increased systemic exposure |
Primary Clearance Route | Hepatic Metabolism → Renal (metabolites) | Hepatic Metabolism → Renal (metabolites) | Route unchanged; rate of metabolism slowed |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3